Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of ketones with α-cyanoesters and elemental sulfur, can be employed to construct the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of high-throughput reactors and continuous flow systems to enhance yield and purity. The reaction conditions are meticulously controlled to ensure the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Chlorophenyl derivatives:
Uniqueness
Methyl 3-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H13ClN2O2S2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H13ClN2O2S2/c1-24-19(23)17-16(21)15-12(10-4-6-11(20)7-5-10)9-13(22-18(15)26-17)14-3-2-8-25-14/h2-9H,21H2,1H3 |
InChI Key |
VPMMXOOOGUJPHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)Cl)C4=CC=CS4)N |
Origin of Product |
United States |
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